molecular formula C6H4ClNO4S B143475 4-Nitrobenzenesulfonyl chloride CAS No. 98-74-8

4-Nitrobenzenesulfonyl chloride

Cat. No.: B143475
CAS No.: 98-74-8
M. Wt: 221.62 g/mol
InChI Key: JXRGUPLJCCDGKG-UHFFFAOYSA-N
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Description

4-Nitrobenzenesulfonyl chloride is an organic compound with the chemical formula C6H4ClNO4S. It appears as a yellow crystalline solid and is sparingly soluble in water but soluble in organic solvents such as acetone and ethyl acetate . This compound is primarily used as an intermediate in organic synthesis and has significant applications in various fields including pharmaceuticals and chemical research.

Biochemical Analysis

. .

Biochemical Properties

It is known to be used in the synthesis of various compounds, indicating that it likely interacts with a range of enzymes, proteins, and other biomolecules . The exact nature of these interactions would depend on the specific synthesis process and the other compounds involved.

Cellular Effects

The cellular effects of 4-Nitrobenzenesulfonyl chloride are not well-studied. Given its use in synthesis, it may influence cell function by contributing to the production of other compounds within the cell. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism, depending on the specific compounds it helps to synthesize .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely to exert its effects at the molecular level through its role in the synthesis of other compounds. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

It is likely to interact with various enzymes or cofactors as part of its role in the synthesis of other compounds .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently lacking .

Subcellular Localization

It could potentially be directed to specific compartments or organelles depending on the specific synthesis processes it is involved in .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzenesulfonyl chloride can be synthesized by the chlorination of 4-nitrobenzenesulfonic acid. The process involves treating 4-nitrobenzenesulfonic acid with thionyl chloride or phosphorus pentachloride, which results in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 4,4’-dinitrodiphenyldisulfide with chlorine in the presence of hydrochloric acid and nitric acid. The reaction mixture is heated to around 80°C, and the resulting product is purified through recrystallization using acetic acid .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves amines and is carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Iron powder and hydrochloric acid are used under reflux conditions.

    Hydrolysis: Conducted in aqueous medium at elevated temperatures.

Major Products:

    Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

    4-Aminobenzenesulfonyl Chloride: Resulting from reduction reactions.

    4-Nitrobenzenesulfonic Acid: Produced through hydrolysis.

Comparison with Similar Compounds

Uniqueness: 4-Nitrobenzenesulfonyl chloride is unique due to the presence of the nitro group, which enhances its electrophilicity and reactivity towards nucleophiles. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

4-nitrobenzenesulfonyl chloride
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InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JXRGUPLJCCDGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
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Molecular Formula

C6H4ClNO4S
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DSSTOX Substance ID

DTXSID4059178
Record name Benzenesulfonyl chloride, 4-nitro-
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Molecular Weight

221.62 g/mol
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Physical Description

Light yellow crystalline powder; [Alfa Aesar MSDS]
Record name 4-Nitrobenzenesulfonyl chloride
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CAS No.

98-74-8
Record name 4-Nitrobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-nitro-
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Record name Benzenesulfonyl chloride, 4-nitro-
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Record name 4-nitrobenzenesulphonyl chloride
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Synthesis routes and methods I

Procedure details

Secondary alcohol 7 was converted to azide 8 through the formation of a secondary nosylate using 4-nitrobenzenesulfonyl chloride and 4-pyrrolidinopyridine in chloroform followed by azide displacement with sodium azide in N,N-dimethylformamide at 50° C. The p-methoxy trityl protecting group was selectively removed using 1% p-toluenesulfonic acid in methylene chloride. Nosylation of the primary alcohol with 4-nitrobenzenesulfonyl chloride and pyridine in chloroform provided azido-nosylate 9.
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Synthesis routes and methods II

Procedure details

A 2-liter, 4-necked flask equipped with a stirrer, thermometer, condenser and a dropping funnel having a by-pass was charged with 20.4 g (0.10 mole) of 4-nitrophenyl methyl sulfide, 10 g of water and 200 g of monochlorobenzene. Then, 94.5 g (0.70 mole) of sulfuryl chloride was added dropwise at 10° C. over a period of about 2 hours. Thereafter the mixture was stirred at 10° C. for 6 hours to complete the reaction. After completion of the reaction, the oil layer was separated and 10 g of water was added to accomplish washing. Then, the oil layer was separated and left to stand for about 1 hour with the addition of about 5 g of anhydrous sodium sulfate to remove the water. The solvent was distilled off to give crude crystals. The crude crystals were dissolved in monochlorobenzene and a poor solvent was added for recrystallization, giving 21.1 g of 4-nitrobenzenesulfonyl chloride as white crystals in a yield of 95% as calculated based on 4-nitrophenyl methyl sulfide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Nitrobenzenesulfonyl chloride acts as a sulfonylating agent. It reacts with nucleophiles like amines and alcohols, forming stable sulfonamide and sulfonate esters, respectively. [, , , , , ] This modification often serves as a protecting group or alters the reactivity of the target molecule, enabling further synthetic transformations. [, , , , , ]

A: this compound has the molecular formula C6H4ClNO4S and a molecular weight of 221.62 g/mol. [] Spectroscopic data confirm its structure: IR spectroscopy reveals characteristic sulfonyl chloride (S=O) stretching vibrations, while NMR (Nuclear Magnetic Resonance) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

A: this compound is typically used in organic solvents like toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and DMF. [] It's moisture-sensitive and incompatible with nucleophilic solvents. Reactions are often performed in the presence of a base to neutralize the hydrochloric acid generated during the sulfonylation process.

A: While primarily used as a reagent, research indicates its potential in specific catalytic applications. For instance, a mixture of this compound, silver trifluoromethanesulfonate, N,N-dimethylacetamide, and triethylamine enables stereoselective α-glucosylation. [, ]

ANone: Yes, computational chemistry techniques like molecular modeling and density functional theory (DFT) calculations can be employed to investigate the reactivity, stability, and interactions of this compound with various substrates. These studies provide insights into reaction mechanisms and help optimize reaction conditions.

ANone: The electron-withdrawing nitro group at the para position significantly influences the reactivity of this compound. Modifications to this group or the benzene ring can alter the electrophilicity of the sulfonyl chloride group, impacting its reactivity towards nucleophiles.

ANone: this compound is moisture-sensitive and should be stored under anhydrous conditions. Appropriate packaging and handling procedures are crucial to ensure its long-term stability.

ANone: this compound is corrosive and should be handled with caution, using appropriate personal protective equipment. Its use and disposal are subject to relevant chemical safety regulations, and users should consult the Safety Data Sheet (SDS) for detailed information.

A: Absolutely. Although not a drug itself, its application in synthesizing bioactive molecules makes it relevant to drug discovery. For example, it's used to prepare hydroxylamine metabolites of sulfonamides to study their toxicity. []

A: Yes, several studies demonstrate the use of this compound in synthesizing compounds with biological activity. For instance, it was used in the synthesis of novel 1,3,4-oxadiazoles containing a piperidine nucleus, which were evaluated for antibacterial activity. [] Another study employed it to create N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides for bacterial biofilm inhibition and cytotoxicity assessments. []

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